molecular formula C22H29N3O3S B2822362 4-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide CAS No. 897621-87-3

4-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide

Cat. No.: B2822362
CAS No.: 897621-87-3
M. Wt: 415.55
InChI Key: MVWVXJYWAKVHHS-UHFFFAOYSA-N
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Description

4-Phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide is a sulfonamide-derived compound characterized by a butanamide backbone, a phenyl group at the 4-position, and a sulfonylethyl linker connected to a 4-phenylpiperazine moiety. The phenylpiperazine group may enhance binding affinity to serotonin or dopamine receptors, while the sulfonamide linker could influence solubility and metabolic stability .

Properties

IUPAC Name

4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c26-22(13-7-10-20-8-3-1-4-9-20)23-14-19-29(27,28)25-17-15-24(16-18-25)21-11-5-2-6-12-21/h1-6,8-9,11-12H,7,10,13-19H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWVXJYWAKVHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide typically involves multiple steps. One common method includes the alkylation of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Comparison with Similar Compounds

4-Phenyl-N-[4-(2-Pyrimidinylsulfamoyl)phenyl]butanamide ()

  • Structural Differences : The sulfonamide group is attached to a pyrimidinylamine (2-pyrimidinylsulfamoyl) instead of a 4-phenylpiperazine.
  • Reduced basicity due to the absence of a piperazine ring, which may alter pharmacokinetic properties such as blood-brain barrier penetration. The para-substituted phenyl group in the sulfonamide moiety may enhance steric hindrance, affecting receptor selectivity .

N-(2-(4-(tert-Butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide ()

  • Structural Differences : Features a bulky tert-butyl group and a hindered piperidinyloxy substituent, with a bis-sulfonamide core.
  • Implications: Increased lipophilicity (higher logP) due to tert-butyl and tetramethylpiperidine groups, likely improving membrane permeability but reducing aqueous solubility. The steric bulk may limit metabolic degradation, enhancing in vivo stability. The dual sulfonamide groups could promote interactions with proteases or kinases, diverging from the mono-sulfonamide target compound .

4-Phenyl-N-(3-phenylamino)propyl)-2-((3-(phenylamino)propyl)butanamide ()

  • Structural Differences: Contains multiple phenylamino-propyl groups instead of a sulfonamide-ethyl-piperazine chain.
  • Implications: The absence of a sulfonamide linker reduces electronegativity and hydrogen-bond acceptor capacity. Higher polarity due to amine groups could improve solubility but reduce bioavailability .

2-Ethyl-N-[4-(2-ethylpiperidine-1-sulfonyl)phenyl]butanamide ()

  • Structural Differences : Replaces the 4-phenylpiperazine with a 2-ethylpiperidine and substitutes the butanamide’s phenyl group with an ethyl chain.
  • The ethyl chain on the butanamide may reduce steric bulk, improving conformational flexibility for target engagement. Lower molecular weight compared to the target compound might enhance metabolic clearance .

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